1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one
Description
1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one is a spirocyclic compound characterized by a fused bicyclic system where two rings (a five-membered and a three-membered ring) share a single spiro carbon atom. Its molecular formula is C₂₀H₁₆N₂O₂, featuring two phenyl substituents at positions 1 and 7, an oxygen atom in the six-membered ring, and two nitrogen atoms in the diaza configuration. The compound’s unique spiro[2.5] architecture introduces significant steric and electronic constraints, influencing its reactivity and physical properties.
Properties
CAS No. |
62567-70-8 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2,7-diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one |
InChI |
InChI=1S/C17H14N2O2/c20-16-19-17(11-14(17)12-7-3-1-4-8-12)18-15(21-16)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20) |
InChI Key |
ONEZPKMVRGWZGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12NC(=O)OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one (CAS Number: 62567-70-8) is a heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas.
The molecular formula of this compound is , with a molecular weight of approximately 278.31 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.31 g/mol |
| CAS Number | 62567-70-8 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of diazaspiro compounds have shown effectiveness as covalent inhibitors against mutated KRAS proteins, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) .
In a specific study involving a related compound, it was noted that the compound demonstrated a dose-dependent antitumor effect in xenograft mouse models. This suggests that modifications to the diazaspiro framework can enhance therapeutic efficacy against solid tumors .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. For example, compounds that bind covalently to KRAS mutations can disrupt oncogenic signaling, leading to reduced tumor proliferation .
Case Study 1: In Vivo Efficacy
A notable case study involved the administration of a structurally similar compound in an NCI-H1373 xenograft model. The results indicated that the compound effectively inhibited tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Structural Optimization
Research focusing on the structural optimization of diazaspiro derivatives revealed that modifications could significantly enhance their biological activity. For instance, compounds with specific functional groups exhibited improved binding affinity and selectivity towards their targets .
Comparison with Similar Compounds
Structural and Elemental Comparisons
The following table summarizes key structural and analytical differences between the target compound and analogous spiroheterocycles:
Key Observations :
- Spiro Ring Size: The target compound’s spiro[2.5] system imposes greater steric strain compared to larger spiro[4.4] or [4.5] systems.
- Substituent Effects: The phenyl groups in the target compound contribute to lipophilicity, whereas p-anisyl (25a) and dimethylamino-phenyl () substituents introduce electron-donating effects, altering solubility and electronic properties .
Mass Spectrometry :
- The spiro[4.4] compound (25a) in shows a molecular ion peak at m/z 229 (M⁺) with fragment ions at m/z 201 (loss of CO) and m/z 77 (phenyl group). The target compound’s larger molecular weight (C₂₀H₁₆N₂O₂, M = 316.36) would likely exhibit distinct fragmentation patterns, emphasizing phenyl group stability .
Conformational and Theoretical Insights
Cremer and Pople’s work () defines ring puckering coordinates for analyzing nonplanar rings. For spiro systems:
- Spiro[2.5] Systems : Likely exhibit higher puckering amplitudes (q) due to strain, limiting pseudorotation compared to larger rings. This rigidity may stabilize transition states in reactions.
- Spiro[4.4] and [4.5] Systems : Larger rings allow pseudorotation (phase angle φ variations), enabling conformational adaptability that influences solubility and crystallinity .
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